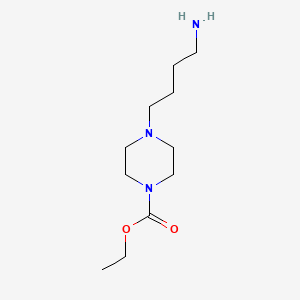

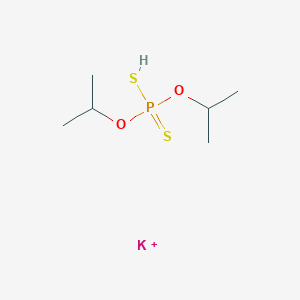

(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate

Overview

Description

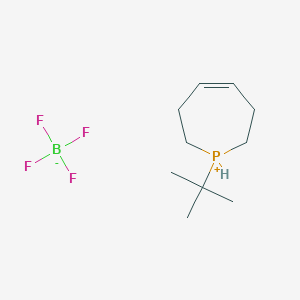

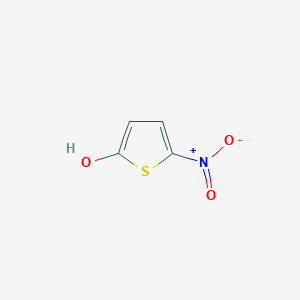

Tetrafluoroborate is an anion with the formula BF4-. This tetrahedral species is isoelectronic with tetrafluoroberyllate (BeF2−4), tetrafluoromethane (CF4), and tetrafluoroammonium (NF+4) and is valence isoelectronic with many stable and important species .

Synthesis Analysis

Tetrafluoroborate salts are commonly employed as non-coordinating anions . They can be prepared by isotopic exchange of BF−4 with [18F]fluoride in hot hydrochloric acid .Molecular Structure Analysis

The structure of the tetrafluoroborate anion is tetrahedral . The B–F bond lengths in the tetrahedra show strong scattering, but their values are comparable to those typical for other fluoroborates .Chemical Reactions Analysis

Tetrafluoroborate salts have been used in various chemical reactions. For example, they have been used in the synthesis of fluorinated alkenes . They have also been used in reactions involving the electrophilic addition of fluorine to alkenes .Scientific Research Applications

Catalyst in Arylation Reactions

(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate has been instrumental as a ligand in Rh(I)-catalyzed arylation of heterocycles via C-H bond activation. This ligand forms a bidentate P-olefin fashion with Rh, providing a highly active and thermally stable arylation catalyst. This catalyst system offers functional group tolerance and the ability to perform reactions outside a glovebox without the need for reagent or solvent purification, significantly simplifying the direct arylation of azoles process (Lewis et al., 2008).

Role in Small Molecule Fixation

The compound also plays a role in small molecule fixation. A bifunctional frustrated Lewis pair demonstrated its ability to react with small molecules like carbon dioxide, forming adducts as zwitterionic, bicyclic boraheterocycles. This process was found to be exothermic and proceeded with a low energy barrier, indicating the compound's potential in catalyzing reactions involving small molecule fixation (Theuergarten et al., 2012).

Use in Organic Synthesis

The compound has been utilized in various organic synthesis processes. For example, it was employed in the synthesis of monofluorinated alkenes via Julia-Kocienski olefination. This use demonstrates the compound's potential as a fluoromethylidene synthon for creating terminal and internal monofluoroalkenes (Zhu et al., 2010).

Influence in Structural Rearrangements

A study of structural rearrangements in certain phosphorus-containing compounds revealed that the presence of two tert-butyl groups in the vicinal positions enforces a gauche conformation. This finding highlights the compound's influence on the spatial configuration and potentially its reactivity in certain chemical reactions (Ionkin et al., 2009).

Impact on Photoisomerization

The compound's derivative, 2-tert-butyl-9-(2,2,2-triphenylethylidene)fluorene, was investigated for its photoisomerization properties. The presence of a tert-butyl group did not introduce additional strain, and its proximity to the trityl group in the Z isomer suggested an attractive van der Waals interaction. This investigation provides insights into the compound's potential use in photoactive components in molecular devices (Barr et al., 2005).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-tert-butyl-2,3,6,7-tetrahydro-1H-phosphepin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19P.BF4/c1-10(2,3)11-8-6-4-5-7-9-11;2-1(3,4)5/h4-5H,6-9H2,1-3H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGHFSLIHUMRKP-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)(C)[PH+]1CCC=CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647422 | |

| Record name | 1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate | |

CAS RN |

1011736-00-7 | |

| Record name | 1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1011736-00-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(Hydroxymethyl)pyrimidin-4-YL]methanol](/img/structure/B1629348.png)

![Methyl[(3-nitrophenyl)methyl]amine hydrochloride](/img/structure/B1629364.png)